molecular formula C11H8FN5 B12045504 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12045504
M. Wt: 229.21 g/mol
InChI Key: QRKXCIXNHJWTIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Pyrazolo[3,4-d]Pyrimidine-Based Therapeutics

The pyrazolo[3,4-d]pyrimidine scaffold originated in the late 20th century as a mimic of the adenine moiety in ATP, enabling competitive binding to kinase active sites. Early work focused on its synthetic accessibility and adaptability for structure-activity relationship (SAR) studies. By 1999, researchers recognized its potential in oncology, particularly as a kinase inhibitor scaffold. The 2010s saw clinical advancements, with derivatives entering trials for EGFR-driven cancers.

A pivotal milestone occurred in 2022, when pyrazolo[3,4-d]pyrimidine derivatives demonstrated dual EGFR/VEGFR-2 inhibition, achieving IC~50~ values below 0.1 μM in enzymatic assays. This bifunctional activity addressed tumor proliferation and angiogenesis simultaneously, marking a paradigm shift in kinase inhibitor design. The scaffold’s versatility is evidenced by its incorporation into 9 of 12 FDA-approved heterocyclic drugs in 2021.

Table 1: Key Milestones in Pyrazolo[3,4-d]Pyrimidine Therapeutic Development

Year Development Significance
1999 First reported kinase inhibitory activity Established scaffold relevance
2018 Clinical validation in EGFR-mutant NSCLC Proof of clinical efficacy
2022 Dual EGFR/VEGFR-2 inhibitors with sub-100 nM IC~50~ Multitargeted therapeutic strategy
2023 Broad-spectrum cytotoxicity (GI~50~ 0.018–9.98 μM) across NCI-60 panel Demonstrated pan-cancer potential

Structural Significance of 1-(2-Fluorophenyl) Substitution in Heterocyclic Systems

The 1-(2-fluorophenyl) group confers three critical advantages:

  • Electronic Modulation : Fluorine’s electronegativity (−4.0 Pauling scale) withdraws electron density, polarizing the pyrimidine ring and enhancing hydrogen bonding with kinase hinge regions.
  • Steric Optimization : The 2-fluoro substituent occupies a hydrophobic pocket in EGFR’s ATP-binding site, improving van der Waals contacts without inducing steric clashes.
  • Metabolic Stability : Fluorine reduces oxidative metabolism at the phenyl ring, prolonging half-life compared to non-halogenated analogs.

In direct comparisons, 2-fluorophenyl derivatives exhibit 3–5× greater EGFR inhibition (IC~50~ 0.016–0.034 μM) than their 3- or 4-fluoro counterparts. The 4-amine group further stabilizes binding through water-mediated interactions with Thr766 and Met769 residues in EGFR’s activation loop.

Table 2: Impact of 1-Position Substitutions on Pyrazolo[3,4-d]Pyrimidine Activity

Substituent EGFR IC~50~ (μM) VEGFR-2 IC~50~ (μM) Solubility (mg/mL)
2-Fluorophenyl 0.016–0.034 0.063–0.135 0.89
4-Methoxyphenyl 0.21–0.45 0.98–1.12 1.56
3-Trifluoromethyl 0.09–0.17 0.45–0.67 0.62

Data derived from enzymatic assays against EGFR^WT^ and VEGFR-2.

The 2-fluorophenyl moiety’s planar geometry enables π-π stacking with Phe832 in EGFR’s DFG motif, a critical interaction absent in bulkier substituents. This specificity explains the 18.98-fold apoptosis induction in MDA-MB-468 cells observed with compound 12b . Molecular dynamics simulations confirm that fluorine’s van der Waals radius (1.47 Å) optimally fills a subpocket in VEGFR-2’s front cleft, reducing ligand flexibility and entropic penalty upon binding.

Properties

Molecular Formula

C11H8FN5

Molecular Weight

229.21 g/mol

IUPAC Name

1-(2-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C11H8FN5/c12-8-3-1-2-4-9(8)17-11-7(5-16-17)10(13)14-6-15-11/h1-6H,(H2,13,14,15)

InChI Key

QRKXCIXNHJWTIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C3=NC=NC(=C3C=N2)N)F

Origin of Product

United States

Preparation Methods

Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole-4-carbonitrile

The pyrazole intermediate is synthesized via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. For example, reacting 4-cyano-1H-pyrazole with 2-fluoroiodobenzene under Ullmann conditions (CuI, 1,10-phenanthroline, K2CO3, DMF, 110°C) yields the N1-arylated product. This step typically achieves 60–75% yield, with purity confirmed by NMR and HRMS.

Ring Closure with Formamide

Heating 1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile with excess formamide at 150°C for 12 hours induces cyclization to form the pyrimidine ring. The reaction proceeds via nucleophilic attack of the nitrile group by formamide’s amide nitrogen, followed by dehydration. Purification via column chromatography (heptane/EtOAc) affords the title compound in 65–80% yield.

Key Data

ParameterValueSource
Reaction Temperature150°C
Yield65–80%
Purity (HPLC)>95%

Palladium-catalyzed cross-coupling enables late-stage introduction of the 2-fluorophenyl group.

Preparation of 1-Bromo-pyrazolo[3,4-d]pyrimidin-4-amine

Bromination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine at N1 is achieved using N-bromosuccinimide (NBS) in DMF at 0°C. This step requires careful stoichiometry to avoid over-bromination, yielding 70–85% of the mono-brominated product.

Coupling with 2-Fluorophenylboronic Acid

The brominated intermediate undergoes Suzuki-Miyaura coupling with 2-fluorophenylboronic acid (1.5 eq) in the presence of Pd(PPh3)4 (5 mol%), K2CO3 (2 eq), and degassed THF/H2O (2:1) at reflux. The reaction completes within 12 hours, yielding 60–75% of the desired product after purification.

Optimized Conditions

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: K2CO3

  • Solvent: THF/H2O (2:1)

  • Temperature: 80°C

Buchwald-Hartwig Amination of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine

Direct N1-arylation of the parent heterocycle avoids pre-functionalization steps.

Reaction Setup

A mixture of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 eq), 2-fluoroiodobenzene (1.2 eq), Pd2(dba)3 (3 mol%), XantPhos (6 mol%), and Cs2CO3 (2 eq) in toluene is heated at 110°C for 24 hours. The reaction proceeds via oxidative addition of the aryl iodide to palladium, followed by C–N bond formation.

Workup and Yield

Post-reaction filtration through Celite and column chromatography (DCM/MeOH) yields 50–65% of the product. This method is limited by competing side reactions, necessitating rigorous exclusion of oxygen.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYield RangeScalabilityCost EfficiencyKey Challenges
Cyclocondensation65–80%HighModeratePyrazole precursor synthesis
Suzuki Coupling60–75%ModerateHighBromination step
Buchwald-Hartwig50–65%LowHighOxygen sensitivity

Mechanistic Insights and Side Reactions

Cyclocondensation Pathway

Formamide acts as both solvent and ammonia source, facilitating nucleophilic ring closure. Overheating (>160°C) leads to decomposition, necessitating precise temperature control.

Palladium-Catalyzed Couplings

In Suzuki reactions, residual moisture degrades Pd catalysts, while in Buchwald-Hartwig amination, competing C–C coupling reduces yields. Ligand choice (e.g., XantPhos vs. PPh3) critically impacts efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of corresponding pyrazolo[3,4-d]pyrimidine-4-carboxylic acid.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of various substituted pyrazolo[3,4-d]pyrimidine derivatives.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that compounds similar to 1-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit anticancer properties. For instance, studies have shown that pyrazolo[3,4-d]pyrimidines can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways .

2. Protein Kinase Inhibition
This compound has been identified as a selective inhibitor of certain protein kinases. For example, it can inhibit the activity of protein kinase B (Akt), which plays a crucial role in cell signaling pathways associated with cancer and metabolic diseases . The inhibition of such kinases is critical for developing targeted therapies for various malignancies.

3. Antimicrobial Properties
The pyrazolo[3,4-d]pyrimidine scaffold has demonstrated broad-spectrum antimicrobial activities. Compounds in this class have been studied for their effectiveness against bacterial and fungal infections, suggesting potential applications in developing new antibiotics or antifungal agents .

Therapeutic Potential

1. Treatment of Thromboembolic Diseases
Recent patents have highlighted the synthesis of intermediates related to this compound for use in drugs treating chronic thromboembolic pulmonary hypertension (CTEPH). These compounds serve as critical precursors in the synthesis of therapeutic agents aimed at managing this condition effectively .

2. Neurological Disorders
There is emerging evidence suggesting that pyrazolo[3,4-d]pyrimidines may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases. Their ability to modulate signaling pathways involved in neuronal survival presents an exciting avenue for future research .

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies have improved the efficiency of producing this compound while minimizing the use of hazardous reagents. This aspect is crucial for scaling up production for pharmaceutical applications.

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated selective inhibition of cancer cell proliferation via Akt pathway modulation.
Antimicrobial PropertiesShowed effectiveness against various bacterial strains, indicating potential as a new antibiotic agent.
Thromboembolic TreatmentHighlighted as a key intermediate in synthesizing drugs for chronic thromboembolic pulmonary hypertension.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the ATP-binding site of these enzymes, the compound acts as a competitive inhibitor, preventing the transfer of phosphate groups to target proteins. This inhibition disrupts various cellular processes, including cell growth and differentiation, making it a potential therapeutic agent for diseases like cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogs and Their Activities
Compound Name Substituents (Position 1 and 3) Biological Target/Activity Key Findings References
1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2-Fluorophenyl (1), H (3) Kinases, Antiviral (hypothesized) Fluorine enhances lipophilicity and binding to hydrophobic kinase pockets.
1-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-Fluorophenyl (1), H (3) Glycogen synthase kinase-3β (GSK3B) Meta-fluorine reduces steric hindrance compared to ortho-F; lower potency in kinase assays.
1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Bromophenyl (1), H (3) Kinase inhibition (unspecified) Bromine increases molecular weight and halogen bonding potential.
1-(tert-Butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1NA-PP1) tert-Butyl (1), 1-naphthyl (3) Analog-sensitive PKC isoforms Selective inhibition of mutant PKC (IC₅₀ < 1 µM); inactive against wild-type.
3-(4-Chlorophenyl)-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP2) tert-Butyl (1), 4-chlorophenyl (3) Src-family kinases (SFKs) Potent ATP-competitive inhibitor (IC₅₀ = 10 nM); inactive analog PP3 lacks 3-Cl.
3-(6-Ethoxynaphthalen-2-yl)-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (17q) Isobutyl (1), ethoxynaphthalenyl (3) Plasmodium falciparum CDPK4 High selectivity for PfCDPK4 (EC₅₀ = 80 nM); ethoxy group improves solubility.

Functional Group Impact on Activity

  • Fluorine Position : Ortho-fluorine (2-F) in the target compound may improve metabolic stability compared to meta-fluorine (3-F) analogs due to reduced susceptibility to oxidative metabolism .
  • Bulkier Substituents : Compounds with tert-butyl (e.g., PP2, 1NA-PP1) or naphthalenyl groups (e.g., 17q) exhibit enhanced selectivity for specific kinases but may suffer from reduced solubility .
  • Halogen Effects : Bromine (4-Br) in 1-(4-bromophenyl) analogs enhances halogen bonding with kinase backbones, while chlorine (4-Cl) in PP2 increases hydrophobic interactions .

Biological Activity

1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H9FN4
  • Molecular Weight : 232.213 g/mol
  • CAS Number : 1416341-42-8

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in critical signaling pathways. For instance, it selectively inhibits adenylyl cyclase type 1 (AC1), which plays a role in pain sensitization in the central nervous system. The compound demonstrated an IC50 value of 1.4 μM against AC1, indicating significant potency in modulating this pathway .

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example:

  • Cell Lines Tested : A549 (lung cancer), Caco-2 (colon cancer)
  • IC50 Values :
    • A549: 40.54 μg/mL
    • Caco-2: 29.77 μg/mL .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several pathogenic bacteria and fungi. It showed notable effectiveness against:

  • Bacteria : E. coli and S. aureus
  • Fungi : A. flavus and A. niger .

Anti-inflammatory Effects

Studies have indicated that this compound can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. In animal models, it exhibited significant inhibition of paw edema compared to standard anti-inflammatory drugs like indomethacin .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Pain Models : In a preclinical model for chronic pain, the compound was found to significantly reduce pain sensitivity, supporting its potential use in pain management therapies .
  • Anticancer Research : A study involving various pyrazolo[3,4-d]pyrimidine derivatives showed that the presence of fluorine substituents enhanced anticancer activity against multiple cell lines, suggesting a structure-activity relationship that could be exploited for drug development .
  • Antimicrobial Efficacy : Another investigation reported that compounds similar to this compound exhibited strong bacteriostatic effects against Gram-positive bacteria, which could be beneficial in developing new antibiotics .

Q & A

Basic: What are the optimized synthetic routes for 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

Answer:
The synthesis typically involves multi-step reactions starting from pyrazole and pyrimidine precursors. A common approach includes:

  • Step 1: Condensation of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile with triethyl orthoformate in acetic anhydride to form an intermediate imidate derivative .
  • Step 2: Treatment with ammonium hydroxide under reflux to cyclize the intermediate into the pyrazolo[3,4-d]pyrimidine core .
  • Optimization: Reaction conditions (e.g., polar aprotic solvents like DMSO or acetonitrile , temperatures ~80–100°C , and catalysts like p-toluenesulfonic acid) improve yields (typically 60–75%) .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol-DMF) ensures >95% purity .

Basic: Which spectroscopic and chromatographic techniques are used to characterize this compound?

Answer:

  • 1H/13C NMR: Key signals include δ ~8.30 ppm (pyrimidine H-2), δ ~7.3–7.9 ppm (fluorophenyl aromatic protons), and δ ~11.8 ppm (NH groups) in DMSO-d6 .
  • Mass Spectrometry: ESI-MS typically shows [M+H]+ peaks matching the molecular weight (e.g., m/z 270.08 for C12H9FN5) .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) confirm purity (>98%) .
  • IR Spectroscopy: NH stretching (~3300–3460 cm⁻¹) and C=N/C-F vibrations (~1600–1250 cm⁻¹) .

Advanced: How does the 2-fluorophenyl substituent influence biological activity compared to other halogenated analogs?

Answer:

  • Steric and Electronic Effects: The 2-fluorophenyl group enhances steric hindrance near the pyrimidine core, potentially improving selectivity for kinase ATP-binding pockets compared to 4-fluorophenyl or chlorophenyl analogs .
  • Binding Affinity: Fluorine’s electronegativity increases dipole interactions with hydrophobic residues (e.g., in Src family kinases), as observed in PP2 analogs (3-(4-chlorophenyl) derivatives) .
  • Data Comparison: In vitro assays show 2-fluorophenyl derivatives exhibit 2–3x higher IC50 values against BTK compared to 4-fluorophenyl analogs due to altered binding orientation .

Advanced: How can researchers resolve discrepancies in reported biological activity across structural analogs?

Answer:

  • Systematic SAR Studies: Compare substituent effects (e.g., 2-F vs. 4-F, chloro vs. methyl) using standardized assays (e.g., kinase inhibition with ATP-concentration controls) .
  • Crystallography: Resolve binding modes via co-crystallization with target proteins (e.g., BTK or Src kinases) to identify critical hydrogen bonds or steric clashes .
  • Meta-Analysis: Pool data from multiple studies to statistically validate trends (e.g., fluorophenyl analogs’ correlation with cytotoxicity in cancer cell lines) .

Advanced: What experimental strategies validate the compound’s mechanism of action in kinase inhibition?

Answer:

  • ATP-Competitive Assays: Measure IC50 shifts with increasing ATP concentrations; a rightward shift confirms competitive inhibition .
  • Kinase Profiling: Use panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 100+ kinases .
  • Cellular Thermal Shift Assay (CETSA): Confirm target engagement by observing thermal stabilization of kinases in cell lysates post-treatment .
  • Mutagenesis: Introduce mutations (e.g., gatekeeper residues like T316I in Src) to reduce inhibitor binding, confirming specificity .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Recrystallization: Use ethanol-DMF (1:1) to remove byproducts; yields crystals with >99% purity .
  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) achieves baseline separation of regioisomers .
  • Prep-HPLC: Gradient elution (water/acetonitrile + 0.1% TFA) isolates milligram quantities for biological testing .

Advanced: How can computational methods predict off-target effects or optimize potency?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to screen against kinase homology models .
  • MD Simulations: Analyze binding stability (RMSD <2 Å over 100 ns) and key interactions (e.g., fluorophenyl-F with Phe-427 in BTK) .
  • QSAR Models: Train models on IC50 data from analogs to predict activity of novel derivatives .

Advanced: What design strategies improve selectivity for therapeutic targets (e.g., BTK vs. EGFR)?

Answer:

  • Substituent Engineering: Replace 2-fluorophenyl with 3-thiophenyl to exploit hydrophobic pockets unique to BTK .
  • Prodrug Modifications: Add ester groups to enhance solubility and reduce off-target binding .
  • Fragment-Based Design: Optimize pyrazolo[3,4-d]pyrimidine core fragments using SPR-based screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.